(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S3/c1-2-3-6-15-12(17)9-16-13(18)11(21-14(16)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,17)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRNFRAIYCRHW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-butyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Composition:
- Molecular Formula: C14H16N2O2S
- Molecular Weight: 340.5 g/mol
- IUPAC Name: this compound
The compound features a thiazolidinone core, which is known for its role in various biological activities, including antibacterial and antitumor effects.
Antibacterial Activity
Research has shown that derivatives of thiazolidinones exhibit notable antibacterial properties. A study evaluating the antibacterial activity of related compounds demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
Thiazolidinone derivatives have been reported to possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit proliferation in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced viability.
- Induction of Apoptosis:
- Antioxidant Properties:
Table 1: Summary of Biological Activities
Notable Research Studies
- Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives showed promising results against multi-drug resistant bacterial strains, indicating the potential for developing new antibiotics .
- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of thiazolidinones revealed that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, making them candidates for further drug development .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53–58%) compared to electron-neutral groups (e.g., 4-chlorobenzylidene in Compound 9: 90%) . The thiophene substituent in the target compound may offer moderate reactivity due to its aromatic stability.
- Melting Points : Bulky or rigid substituents (e.g., indole in Compound 10) increase melting points (>200°C), suggesting enhanced crystallinity. Thiophene’s planar structure may similarly elevate melting points relative to aliphatic analogs .
Reaction Condition Comparisons
Synthetic routes for analogs involve:
- Solvents: Ethanol, DMF, or THF .
- Catalysts: Piperidine or acetic acid for Knoevenagel condensation .
- Temperatures : 60–80°C for 6–12 hours .
The target compound likely requires similar conditions, though the thiophene aldehyde’s reactivity may necessitate optimized stoichiometry or prolonged reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
